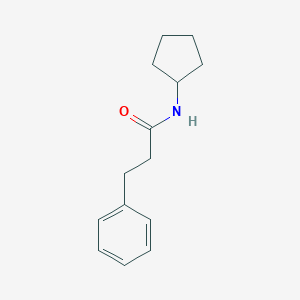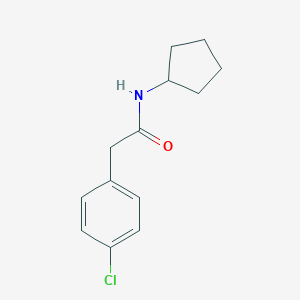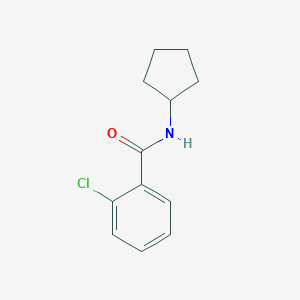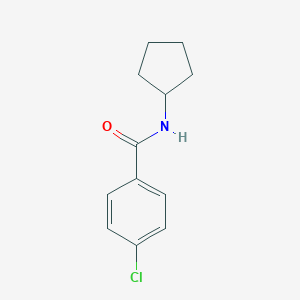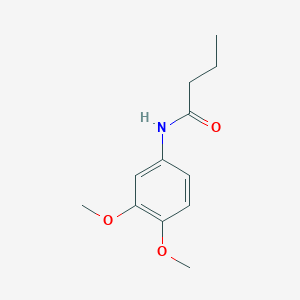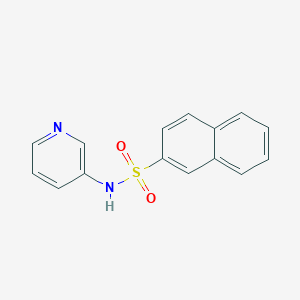
1-Amino-4-(4-chlorophenyl)-2,5-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-4-(4-chlorophenyl)-2,5-piperazinedione, commonly known as CP-465,022, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective antagonist of the dopamine D1 receptor, which has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.
作用機序
As mentioned earlier, CP-465,022 is a selective antagonist of the dopamine D1 receptor. This means that it blocks the activity of this receptor, which is involved in the regulation of various neurological processes such as reward, motivation, and cognition. By blocking the dopamine D1 receptor, CP-465,022 can modulate these processes and potentially alleviate symptoms associated with various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
CP-465,022 has been shown to have a range of biochemical and physiological effects. For example, it has been shown to increase the levels of dopamine and other neurotransmitters in the brain, which can have a positive effect on mood and cognition. Additionally, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of CP-465,022 for laboratory experiments is its high selectivity for the dopamine D1 receptor. This means that it can be used to specifically target this receptor without affecting other receptors in the brain. However, one limitation of CP-465,022 is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on CP-465,022. One area of interest is its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, there is ongoing research into the potential use of CP-465,022 in the treatment of schizophrenia and other psychiatric disorders. Finally, there is also interest in developing more potent and selective dopamine D1 receptor antagonists based on the structure of CP-465,022.
合成法
The synthesis of CP-465,022 involves the condensation of 4-chlorophenyl hydrazine with ethyl acetoacetate, followed by cyclization with acetic anhydride to form the piperazine ring. The resulting product is then treated with ammonia to obtain the final compound.
科学的研究の応用
CP-465,022 has been the subject of numerous scientific studies, mainly focusing on its potential therapeutic applications. One of the major areas of research has been its use in the treatment of schizophrenia, as it has been shown to have antipsychotic effects in animal models. Additionally, CP-465,022 has also been studied for its potential use in the treatment of drug addiction, depression, and Parkinson's disease.
特性
分子式 |
C10H10ClN3O2 |
|---|---|
分子量 |
239.66 g/mol |
IUPAC名 |
1-amino-4-(4-chlorophenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C10H10ClN3O2/c11-7-1-3-8(4-2-7)13-5-10(16)14(12)6-9(13)15/h1-4H,5-6,12H2 |
InChIキー |
OQXBOEIHXIMLLW-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(CC(=O)N1C2=CC=C(C=C2)Cl)N |
正規SMILES |
C1C(=O)N(CC(=O)N1C2=CC=C(C=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



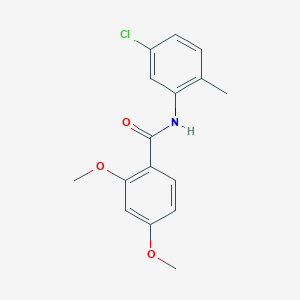
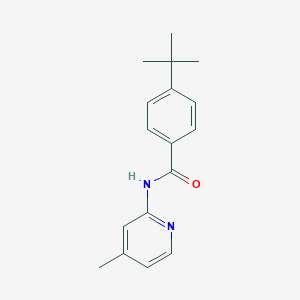
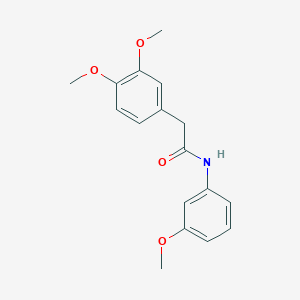
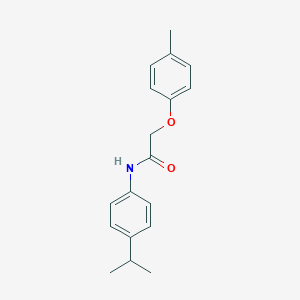

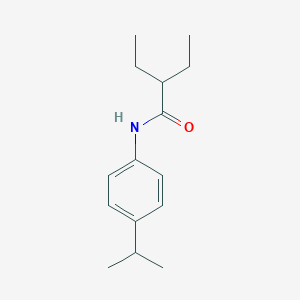
![N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B291859.png)
